molecular formula C14H24Cl2N2 B8097001 (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl

(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl

Cat. No.: B8097001
M. Wt: 291.3 g/mol
InChI Key: WPOCUMCGNGEONH-FMOMHUKBSA-N
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Description

®-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a phenyl group attached to a propan-2-amine backbone, with a piperidine ring substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl cyanide and piperidine.

    Formation of Intermediate: Benzyl cyanide undergoes a Grignard reaction with a suitable Grignard reagent to form a phenyl-substituted intermediate.

    Amine Formation: The intermediate is then subjected to reductive amination with piperidine to form the desired amine.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base amine to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted phenyl or piperidine derivatives.

Scientific Research Applications

®-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including neurotransmitter modulation.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl involves its interaction with molecular targets such as neurotransmitter receptors and transporters. The compound may act as an agonist or antagonist at specific receptor sites, influencing the release and reuptake of neurotransmitters like dopamine and serotonin. This modulation of neurotransmitter activity can lead to various physiological and pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl: The enantiomer of the compound with similar structural features but different stereochemistry.

    1-Phenyl-2-(piperidin-1-yl)ethan-1-amine: A structurally related compound with a shorter carbon chain.

    3-(piperidin-1-yl)propan-1-amine: A compound with a similar piperidine ring but lacking the phenyl group.

Uniqueness

®-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl is unique due to its specific stereochemistry and the presence of both a phenyl group and a piperidine ring. This combination of structural features contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

(2R)-1-phenyl-3-piperidin-1-ylpropan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c15-14(11-13-7-3-1-4-8-13)12-16-9-5-2-6-10-16;;/h1,3-4,7-8,14H,2,5-6,9-12,15H2;2*1H/t14-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOCUMCGNGEONH-FMOMHUKBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CC2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C[C@@H](CC2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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